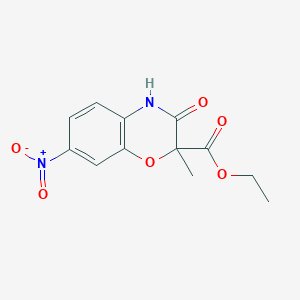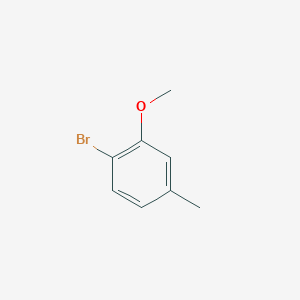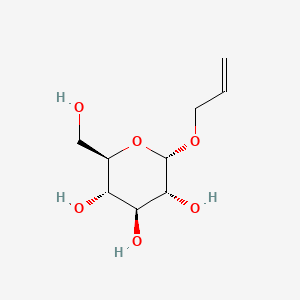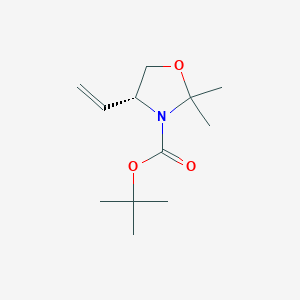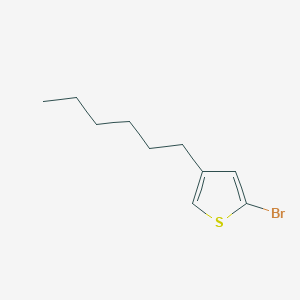
2-Bromo-4-hexylthiophene
Vue d'ensemble
Description
2-Bromo-4-hexylthiophene is a chemical compound with the molecular formula C10H15BrS . It is a monomeric precursor that forms bromo terminate polymers .
Synthesis Analysis
2-Bromo-4-hexylthiophene can be synthesized by the bromination of hexylthiophene . In another method, the compound is synthesized by region-selective lithiation of 3-alkylthiophene using n-butyllithium and then quenching with bromine at -78°C .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-hexylthiophene consists of a thiophene ring substituted with a bromine atom and a hexyl group .Chemical Reactions Analysis
The oxidative addition of Ni (cod) 2 (cod = 1,5-cyclooctadiene) to 2,5-dibromo-3-alkylthiophenes occurs preferentially at the fifth position of the thiophene ring due to the less amount of steric hindrance relative to the second position .Physical And Chemical Properties Analysis
2-Bromo-4-hexylthiophene is a liquid at 20°C. It has a refractive index of 1.5265 and a density of 1.2225 g/mL at 25°C .Applications De Recherche Scientifique
Synthesis of Conductive Polymers
2-Bromo-4-hexylthiophene is majorly used in the formation of π-conjugated conductive polymers (CPs). These polymers are used for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Suzuki Cross-Coupling Reaction
The compound plays a significant role in the Suzuki cross-coupling reaction. This reaction involves the coupling of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives .
Synthesis of OLEDs
2-Bromo-3-hexylthiophene is used to synthesize well-defined head-to-tail-type oligothiophenes. These oligothiophenes are used in a number of high-technology applications including Organic Light Emitting Diodes (OLEDs) .
Synthesis of New Derivatives
The compound is used in the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene. The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
Pharmacological Applications
Some of the synthesized derivatives of 2-Bromo-4-hexylthiophene have shown promising pharmacological properties. For instance, the compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited high values for haemolytic and biofilm inhibition activities .
Anti-Thrombolytic Activity
Another derivative, 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, showed high anti-thrombolytic activity, suggesting potential medicinal applications .
Safety and Hazards
2-Bromo-4-hexylthiophene is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-Bromo-4-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers . These polymers are the primary targets of the compound and play a crucial role in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mode of Action
The compound interacts with its targets through a process known as Grignard metathesis (GRIM) polymerization . This interaction results in the formation of bromo terminate polymers .
Biochemical Pathways
The affected pathway is the polymerization process, specifically the GRIM polymerization . The downstream effects include the formation of conductive polymers that are used in the fabrication of OFETs and OPVs .
Result of Action
The molecular effect of the action of 2-Bromo-4-hexylthiophene is the formation of bromo terminate polymers . On a cellular level, these polymers can be used to construct OFETs and OPVs, which are key components in many electronic devices .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-hexylthiophene are influenced by various environmental factors. These include the temperature and pressure under which the polymerization process occurs, the presence of other reactants, and the specific conditions of the reaction environment. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that low temperatures may be necessary for its stability.
Propriétés
IUPAC Name |
2-bromo-4-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKKFNSZQNRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448244 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hexylthiophene | |
CAS RN |
210705-84-3 | |
| Record name | 2-Bromo-4-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210705-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 2-bromo-4-hexylthiophene affect the polymerization of 3-hexylthiophene?
A: 2-bromo-4-hexylthiophene acts as an unwanted monomer during the polymerization of 3-hexylthiophene. While it can be incorporated into the growing polymer chain, its presence leads to two main consequences [, ]:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



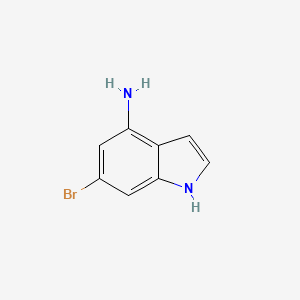

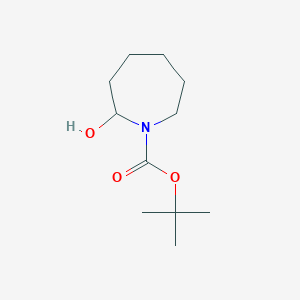
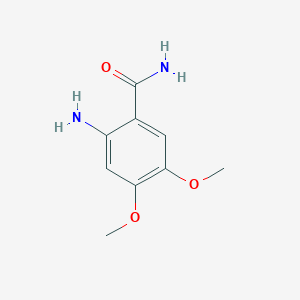



![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)

